molecular formula C14H20BrNO2 B8152704 1-(4-Bromo-2,6-dimethoxybenzyl)piperidine

1-(4-Bromo-2,6-dimethoxybenzyl)piperidine

Cat. No.: B8152704
M. Wt: 314.22 g/mol
InChI Key: HNNLNLYGBYNJSU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-dimethoxybenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-bromo-2,6-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-dimethoxybenzyl)piperidine typically involves the reaction of 4-bromo-2,6-dimethoxybenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-dimethoxybenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Bromo-2,6-dimethoxybenzyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-dimethoxybenzyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

    1-(4-Chloro-2,6-dimethoxybenzyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methoxy-2,6-dimethoxybenzyl)piperidine: Similar structure with an additional methoxy group.

    1-(4-Fluoro-2,6-dimethoxybenzyl)piperidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 1-(4-Bromo-2,6-dimethoxybenzyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

1-[(4-bromo-2,6-dimethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-17-13-8-11(15)9-14(18-2)12(13)10-16-6-4-3-5-7-16/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNLNLYGBYNJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CN2CCCCC2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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